molecular formula C14H20FNOS B567322 (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine CAS No. 1218989-54-8

(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine

Cat. No.: B567322
CAS No.: 1218989-54-8
M. Wt: 269.378
InChI Key: SOHDPWOODHXWCS-UGSOOPFHSA-N
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Description

(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is a chiral compound with significant applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butylsulfinyl group and a 4-fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a suitable electrophile.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is introduced through a sulfoxidation reaction, where a tert-butylsulfide is oxidized to the corresponding sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The major products depend on the specific electrophile used in the reaction.

Scientific Research Applications

(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a hydrogen bond acceptor, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Fluorophenyl)pyrrolidine hydrochloride
  • 4-Fluorophenyl compounds : These include a wide range of compounds with similar structural motifs, such as 4-fluorophenol and 4-fluoroamphetamine.

Uniqueness

(S)-1-((S)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine is unique due to the presence of both the chiral sulfinyl group and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1-[(S)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDPWOODHXWCS-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N1CCC[C@H]1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673045
Record name (2S)-2-(4-Fluorophenyl)-1-[(S)-2-methylpropane-2-sulfinyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218989-54-8
Record name (2S)-2-(4-Fluorophenyl)-1-[(S)-2-methylpropane-2-sulfinyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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